methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core linked via a sulfanyl-methyl bridge to a furan-2-carboxylate ester. Its molecular complexity arises from the juxtaposition of electron-rich (furan) and electron-deficient (pyrimidinone) moieties, which may influence its physicochemical and binding properties .
Properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-22-18(23)17-14(10-16(28-17)12-6-4-3-5-7-12)21-20(22)27-11-13-8-9-15(26-13)19(24)25-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCZYIWORDIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves the following steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy and trifluoromethyl derivatives.
Scientific Research Applications
Synthesis of Methyl 5-[({3-Methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate
The compound can be synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the introduction of a sulfanyl group at the 2-position of the thieno[3,2-d]pyrimidine ring followed by the formation of the furan carboxylate moiety. Various methods have been reported for the synthesis of related compounds, which may provide insights into optimizing the production of this specific derivative .
Antitumor Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess significant antitumor properties. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study synthesized several derivatives and evaluated their activity against tumor cells, revealing promising results in inhibiting cell proliferation .
Antimicrobial Properties
Compounds within this chemical class have shown potential as antimicrobial agents. The biological evaluation of related thieno derivatives has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making these compounds candidates for further development as antibiotics .
Other Pharmacological Effects
In addition to antitumor and antimicrobial activities, there are indications that these compounds may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that they can interact with key biological targets involved in inflammation and pain pathways, providing a rationale for their use in treating inflammatory diseases .
Case Study 1: Antitumor Evaluation
A study published in 2018 focused on synthesizing various thieno derivatives and evaluating their antitumor activities. The findings highlighted that certain modifications to the thieno structure significantly enhanced cytotoxicity against specific cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug design .
Case Study 2: Antimicrobial Assessment
Another study explored the antimicrobial effects of thieno derivatives against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Conclusion and Future Directions
This compound represents a promising scaffold for drug discovery due to its diverse biological activities. Future research should focus on:
- Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
- In-depth Biological Studies: Conducting comprehensive pharmacological evaluations to better understand mechanisms of action.
- Clinical Development: Investigating the therapeutic potential through preclinical and clinical trials to evaluate efficacy and safety.
Mechanism of Action
The mechanism of action of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfur-Containing Heterocycles
Compounds sharing structural motifs with methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate include thiazole- and oxadiazole-based derivatives described in Arab Journal of Medicinal Chemistry (2020) . Key comparisons are summarized below:
Key Observations:
- Molecular Weight and Complexity: The target compound exhibits higher molecular weight (~428 g/mol) compared to oxadiazole-thiazole hybrids (375–389 g/mol) due to its fused thienopyrimidinone ring and aromatic phenyl substituent.
- Thermal Stability: While melting points for the target compound are unreported in the provided evidence, analogues like 7c–7f show moderate stability (134–178°C), suggesting that the thienopyrimidinone core may enhance thermal resistance due to extended conjugation.
- Functional Group Diversity : The thioether bridge in the target compound is analogous to 7c–7f, but the absence of amide groups and presence of an ester (furan carboxylate) may reduce hydrogen-bonding capacity compared to the amide-rich 7c–7f series .
Hydrogen-Bonding and Crystallographic Behavior
The hydrogen-bonding patterns of sulfur-containing heterocycles significantly influence their crystallinity and solubility. For example, compounds like 7c–7f form intermolecular N–H···O and N–H···S bonds, stabilizing their crystal lattices . In contrast, the target compound’s ester and ketone groups may favor C=O···H–C interactions, as observed in furan derivatives . However, crystallographic data for the target compound are absent in the provided evidence; tools like SHELX and ORTEP-3 (used in analogous studies) would be essential for elucidating its packing motifs .
Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s IR spectrum would likely show strong C=O stretches (~1700 cm⁻¹ for ester and ketone) and C–S vibrations (~600–700 cm⁻¹), similar to 7c–7f but with additional signals from the furan ring (C–O–C ~1250 cm⁻¹) .
- NMR Spectroscopy: The thienopyrimidinone protons are expected to resonate downfield (δ 7.5–8.5 ppm for aromatic protons), while the furan methyl ester would show a distinct singlet near δ 3.8 ppm (OCH₃). This contrasts with 7c–7f, where amide NH signals appear at δ 10–12 ppm .
Biological Activity
Methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the introduction of various functional groups to enhance biological activity. The molecular formula of the compound is with a molecular weight of 407.5 g/mol .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Comparable |
| HeLa (Cervical) | 6.0 | Comparable |
| HCT116 (Colonic) | 7.0 | Lower than Doxorubicin |
These findings indicate that the compound's efficacy is on par with established chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in purine biosynthesis pathways. Specifically, it has been identified as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis. The inhibition constants (Ki) for these enzymes are reported as follows:
| Enzyme | Ki (µM) |
|---|---|
| GARFTase | 2.97 |
| AICARFTase | 9.48 |
This dual inhibition mechanism suggests that the compound may effectively disrupt cancer cell proliferation by targeting metabolic pathways critical for tumor growth .
Additional Biological Activities
Beyond antitumor effects, this compound has shown promise in other areas:
- Antibacterial Activity : The compound exhibits antibacterial properties against various strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, further broadening its therapeutic applications .
Case Studies
In a notable case study involving a panel of synthesized thieno[3,2-d]pyrimidine derivatives, researchers found that modifications to the side chains significantly influenced biological activity. For instance:
- Derivatives with furan and thiophene substitutions displayed enhanced potency against cancer cell lines compared to those with simple phenyl groups.
This highlights the importance of structural diversity in optimizing therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
